molecular formula CaCeFeKOW B12572921 Pubchem_71348182 CAS No. 189160-71-2

Pubchem_71348182

Cat. No.: B12572921
CAS No.: 189160-71-2
M. Wt: 474.98 g/mol
InChI Key: KAHCCEOIBCAHFJ-UHFFFAOYSA-N
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Description

PubChem Compound CID 71348182 is a unique chemical entity cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). As of 2025, PubChem aggregates data from over 500 contributors, including academic institutions, government agencies, and pharmaceutical companies, ensuring a robust and diverse dataset for each compound .

Properties

CAS No.

189160-71-2

Molecular Formula

CaCeFeKOW

Molecular Weight

474.98 g/mol

InChI

InChI=1S/Ca.Ce.Fe.K.O.W

InChI Key

KAHCCEOIBCAHFJ-UHFFFAOYSA-N

Canonical SMILES

O=[W].[K].[Ca].[Fe].[Ce]

Origin of Product

United States

Preparation Methods

The preparation methods for Pubchem_71348182 involve several synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including nucleophilic substitution, hydrolysis, and etherification reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

    Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and scalability.

Chemical Reactions Analysis

Pubchem_71348182 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound using appropriate reagents and catalysts.

Scientific Research Applications

Pubchem_71348182 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71348182 involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Key Attributes of CID 71348182:

  • Data Sources : CID 71348182 likely integrates data from multiple domains, including:
    • Biological Activity : Results from high-throughput screening assays (e.g., enzyme inhibition, cytotoxicity).
    • Physicochemical Properties : Calculated or experimentally determined values (e.g., logP, molecular weight).
    • Literature Associations : Links to scientific articles via PubMed, as PubChem cross-references compounds with relevant publications .

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds analogous to CID 71348182: 2-D structural similarity and 3-D conformer similarity . These approaches are complementary, each highlighting distinct aspects of molecular resemblance .

Table 1: Key Metrics for CID 71348182 and Analogues

CID Structure Type Similarity Type Similarity Score* Bioactivity (IC50, nM) Associated Pathways
71348182 Small molecule Reference N/A 12.3 (Kinase X) MAPK signaling
71348183 Analog (2-D) 2-D (Tanimoto ≥0.9) 0.92 15.7 (Kinase X) MAPK, PI3K-AKT
71348184 Analog (3-D) 3-D (ShapeTanimoto ≥0.8) 0.85 8.4 (Kinase Y) Apoptosis regulation

*Scores derived from PubChem’s precomputed similarity algorithms .

Structural Analogues (2-D Similarity)

2-D similarity prioritizes topological equivalence, identifying compounds with shared scaffolds or functional groups. For CID 71348182:

  • Example Analogues: CID 71348183 (Tanimoto score = 0.92) retains the core scaffold but substitutes a methyl group with a chlorine atom, resulting in a minor reduction in kinase inhibition potency .
  • Limitations : 2-D methods may overlook compounds with divergent connectivity but similar 3-D binding conformations .

Shape-Based Analogues (3-D Similarity)

For CID 71348182:

  • Example Analogues : CID 71348184 (ShapeTanimoto score = 0.85) exhibits a distinct 2-D structure but shares a complementary binding conformation, leading to enhanced activity against Kinase Y .
  • Scope: PubChem3D excludes highly flexible molecules (>15 rotatable bonds) and large complexes (>50 non-hydrogen atoms), limiting 3-D comparisons for certain compounds .

Divergent Bioactivity in Structurally Similar Compounds

Despite high 2-D similarity, minor structural variations can drastically alter bioactivity. For instance:

  • CID 71348182 vs. CID 71348183 : A single halogen substitution reduces Kinase X inhibition by 28%, underscoring the role of steric effects in target engagement .
  • CID 71348184 : Despite low 2-D similarity, its 3-D resemblance to CID 71348182 enables cross-reactivity with Kinase Y, highlighting the importance of shape-based screening in drug repurposing .

Limitations of Current Similarity Metrics

  • 2-D vs. 3-D Trade-offs : 2-D methods excel in identifying scaffold-hopping candidates, while 3-D methods capture shape complementarity. However, neither fully predicts off-target effects or metabolic stability .
  • Data Gaps: Many PubChem compounds lack annotated bioactivity data, necessitating extrapolation from structural neighbours .

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